molecular formula C12H13NO2 B108387 Ethyl 5-methylindole-2-carboxylate CAS No. 16382-15-3

Ethyl 5-methylindole-2-carboxylate

Cat. No.: B108387
CAS No.: 16382-15-3
M. Wt: 203.24 g/mol
InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
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Description

Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.

Biological Activity

Ethyl 5-methylindole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure:

  • Molecular Formula: C12H13NO2
  • Molecular Weight: 203.24 g/mol
  • Melting Point: 160-164 °C
  • SMILES Notation: CCOC(=O)c1cc2cc(C)ccc2[nH]1

This compound is synthesized through various methods, including Fischer indolization and Friedel-Crafts acylation, which contribute to its utility as a reactant in the synthesis of more complex indole derivatives .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. Specifically, compounds with indole structures have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies on related indole derivatives have demonstrated their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA549 (lung cancer)TBDInduces apoptosis via p-EGFR inhibition
Related indole derivativeHepG2 (liver cancer)3.5Inhibits cyclin B1 and enhances p21 levels

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It acts as a precursor for the synthesis of indolecarboxamides, which are known to antagonize cannabinoid CB1 receptors and exhibit analgesic effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can enhance anti-inflammatory potency.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. A study noted that derivatives related to this compound effectively inhibited human 5-LO with significant IC50 values .

Case Studies and Research Findings

  • Inhibition of HIV Integrase:
    Recent research highlighted the potential of indole derivatives as inhibitors of HIV integrase, with some modifications leading to compounds with IC50 values as low as 0.13 μM. This suggests a possible avenue for developing antiretroviral therapies based on the indole scaffold .
  • Antiproliferative Effects:
    A study focusing on various indole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, reinforcing the therapeutic potential of this compound class . The mechanism involves modulation of apoptosis-related proteins and cell cycle arrest.
  • Marine-Derived Indoles:
    Investigations into marine natural products revealed that certain indole derivatives derived from marine organisms exhibited potent antimicrobial activity, indicating a broad spectrum of biological activities associated with this class of compounds .

Properties

IUPAC Name

ethyl 5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFKXFOPNKHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283326
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-15-3
Record name 16382-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.4 g of NaNO2 in 4 ml of water are added, at 0° C., to 23.57 g of p-toluidine in 50 ml of HCl and 100 ml of water; after stiring for 20 minutes, 18.2 g of sodium acetate ate added. Separately, a mixture of 28.8 g of ethyl 2-methyl-3-oxobutyrate in 100 ml of ethanol is prepared, at 0° C, and is treated with 11.22 g of potassium hydroxide in20 ml of water and 200 g of crushed ice. The diazonium salt solution prepared above is added and the mixture is left stirring for 3 hours at 0° C. After leaving overnight in a refrigerator, it is poured onto saturated NaCl solution and is then extracted with EtOAc, dried over MgSO4 and concentrated. The residue is taken up in toluene, 16 g of para-toluenesulphonic acid are added and the mixture is refluxed overnight, eliminating the water using Dean-Stark apparatus. The reaction medium is chromatographed on silica, eluting with toluene, to give 12 g of the expected product: m.p.=133° C.
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
23.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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